N,N-dimethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Overview
Description
N,N-dimethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound is characterized by the presence of a benzodioxine ring system fused with a sulfonamide group, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
N,N-dimethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound that has been studied for its potential antibacterial properties . The primary targets of this compound are bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are common pathogens that can cause a variety of infections in humans.
Mode of Action
It has been observed to inhibit the growth of bacterial biofilms . Biofilms are communities of bacteria that adhere to surfaces and are protected by a matrix of extracellular polymeric substances. By inhibiting biofilm formation, this compound disrupts the bacteria’s ability to establish infections.
Pharmacokinetics
The compound’s solubility in established processing solvents suggests that it may have good bioavailability .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth, specifically the formation of bacterial biofilms . This can prevent the establishment of bacterial infections and aid in the treatment of existing infections.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound is generally considered to be air stable , which can affect its storage and handling. Additionally, the compound’s antibacterial activity may be influenced by factors such as the presence of other substances, pH, and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with sulfonyl chlorides in the presence of a base. For example, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further treated with different alkyl or aralkyl halides using N,N-dimethylformamide as the reaction medium and lithium hydride as a base to yield various N-alkyl or N-aralkyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of sulfonamide synthesis, such as the use of sulfonyl chlorides and amines in the presence of bases, can be applied on a larger scale with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted sulfonamides, depending on the specific reagents and conditions used.
Scientific Research Applications
N,N-dimethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal activities.
Medicine: Research has explored its use as a potential therapeutic agent for diseases such as Alzheimer’s.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A parent compound with similar structural features but lacking the sulfonamide group.
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used as an antibiotic.
Uniqueness
N,N-dimethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the presence of both the benzodioxine ring system and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-11(2)16(12,13)8-3-4-9-10(7-8)15-6-5-14-9/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOZWINFHCFYHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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